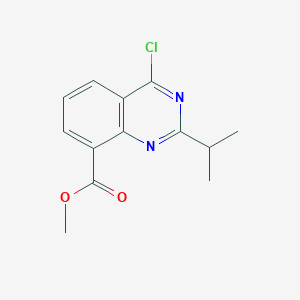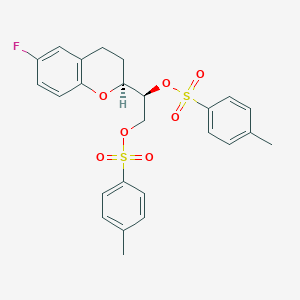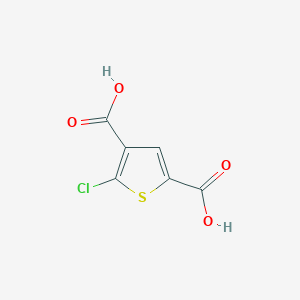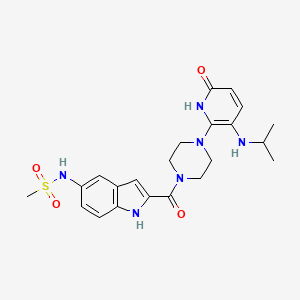
6'-HydroxyDelavirdine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-HydroxyDelavirdine is a metabolite of Delavirdine, a bisheteroarylpiperazine derivative. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-HydroxyDelavirdine typically involves the hydroxylation of Delavirdine.
Industrial Production Methods
Industrial production methods for 6’-HydroxyDelavirdine are not well-documented in the literature. the synthesis of related compounds often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6’-HydroxyDelavirdine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent compound Delavirdine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-HydroxyDelavirdine can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
6’-HydroxyDelavirdine has several scientific research applications, including:
Mecanismo De Acción
6’-HydroxyDelavirdine exerts its effects by interacting with specific enzymes involved in the metabolism of Delavirdine. The compound is formed through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes catalyze the hydroxylation of Delavirdine, leading to the formation of 6’-HydroxyDelavirdine. The hydroxylated metabolite may have different pharmacological properties compared to the parent compound, influencing its efficacy and safety profile .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6’-HydroxyDelavirdine include other hydroxylated metabolites of Delavirdine and related NNRTIs. Examples include:
6-HydroxyDelavirdine-d8: A deuterated analog used as a reference standard in analytical studies.
Desalkyl Delavirdine: Another metabolite formed during the metabolism of Delavirdine.
Uniqueness
6’-HydroxyDelavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct pharmacological properties compared to other metabolites. This uniqueness makes it a valuable compound for studying the metabolism and pharmacokinetics of Delavirdine .
Propiedades
Fórmula molecular |
C22H28N6O4S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
N-[2-[4-[6-oxo-3-(propan-2-ylamino)-1H-pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H28N6O4S/c1-14(2)23-18-6-7-20(29)25-21(18)27-8-10-28(11-9-27)22(30)19-13-15-12-16(26-33(3,31)32)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,25,29) |
Clave InChI |
XJERELUGQMAAEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(NC(=O)C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


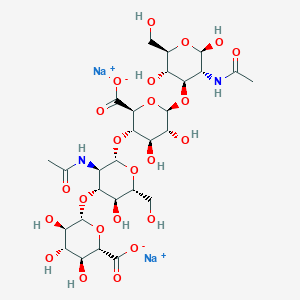

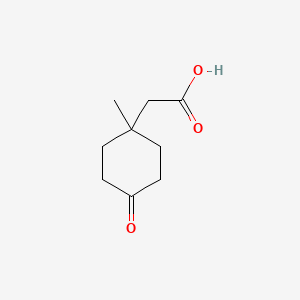
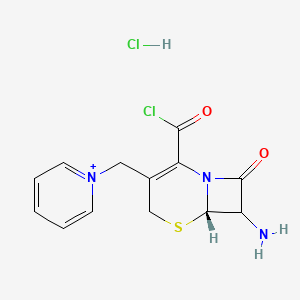
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
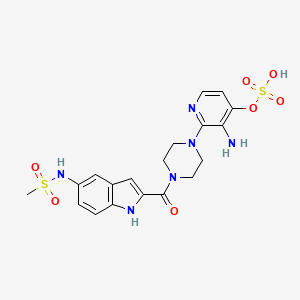
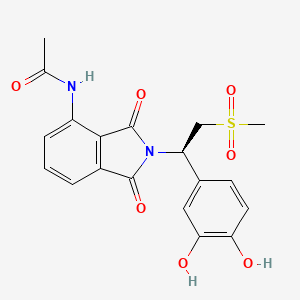
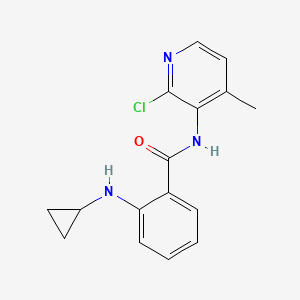
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)


